2-Bromostyrene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

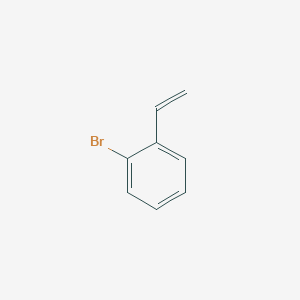

Structure

3D Structure

特性

IUPAC Name |

1-bromo-2-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br/c1-2-7-5-3-4-6-8(7)9/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZOCHFYWWVSAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27290-16-0 | |

| Record name | Benzene, 1-bromo-2-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27290-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8040777 | |

| Record name | 2-Bromostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzene, ethenyl-, ar-bromo derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2039-88-5, 125904-11-2 | |

| Record name | 2-Bromostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethenyl-, ar-bromo derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125904112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethenyl-, ar-bromo derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, dibromoethylBenzene, ethenyl-, ar-bromo derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-bromostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of bromostyrene and dibromostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A96GP6Z5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromostyrene: Chemical Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromostyrene, a halogenated derivative of styrene, is a versatile synthetic intermediate with significant applications in polymer chemistry, organic synthesis, and materials science. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and key reactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Structure and Identification

This compound, systematically named 1-bromo-2-ethenylbenzene, consists of a vinyl group attached to a benzene (B151609) ring at the ortho-position relative to a bromine atom.[1] This substitution pattern imparts unique reactivity to the molecule, making it a valuable building block in various chemical transformations.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1-bromo-2-ethenylbenzene[1] |

| Synonyms | o-Bromostyrene, 1-Bromo-2-vinylbenzene[2] |

| CAS Number | 2039-88-5[1] |

| Molecular Formula | C₈H₇Br[1] |

| Molecular Weight | 183.05 g/mol [3] |

| InChI | InChI=1S/C8H7Br/c1-2-7-5-3-4-6-8(7)9/h2-6H,1H2[1] |

| InChIKey | SSZOCHFYWWVSAI-UHFFFAOYSA-N[1] |

| Canonical SMILES | C=CC1=CC=CC=C1Br[1] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[4] It is sparingly soluble in water but miscible with common organic solvents such as methanol, ethanol, acetone, and ether.[4]

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 102-104 °C at 22 mmHg | |

| 60-61 °C at 3 Torr | [2] | |

| Melting Point | -52.5 °C | [2] |

| Density | 1.46 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.592 | |

| Solubility | Miscible with methanol | [4] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [4] |

| Storage Temperature | 2-8°C | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectral data.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features and Observations |

| ¹H NMR | Spectral data available in various databases.[1] |

| ¹³C NMR | Spectral data available in various databases.[1] |

| Infrared (IR) Spectroscopy | FTIR spectra are available, showing characteristic peaks for the vinyl and aromatic moieties.[1] |

| Mass Spectrometry (MS) | GC-MS data is available, showing the molecular ion peak and fragmentation pattern.[1] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of this compound in research and development.

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. This compound can be synthesized from 2-bromobenzaldehyde (B122850) using this reaction.

Experimental Protocol:

-

Preparation of the Phosphonium Ylide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium (B96628) bromide (1.1 eq) and anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (1.1 eq), dropwise to the suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color will typically change to deep red or orange, indicating the formation of the ylide.

-

-

Wittig Reaction:

-

Cool the ylide solution back to 0 °C.

-

Dissolve 2-bromobenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford pure this compound.

-

References

Synthesis of 2-Bromostyrene from 2-Bromobenzaldehyde: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-bromostyrene, a valuable vinyl aromatic compound utilized as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The primary focus is on the olefination of 2-bromobenzaldehyde (B122850). This document details the prevalent Wittig reaction and the advantageous Horner-Wadsworth-Emmons (HWE) reaction as a principal alternative. Included are detailed experimental protocols, comparative data tables for reactants and products, and process diagrams to ensure clarity and reproducibility for research and development applications.

Introduction

This compound is a key synthetic intermediate characterized by a vinyl group attached to a bromine-substituted benzene (B151609) ring. This arrangement of functional groups allows for a wide array of subsequent chemical transformations, including polymerization, cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and various addition reactions. Its utility in constructing complex molecular architectures makes it a molecule of significant interest in medicinal chemistry and materials science. The conversion of the readily available 2-bromobenzaldehyde to this compound is a fundamental olefination reaction. This guide will explore two robust and widely adopted synthetic strategies to achieve this transformation.

Primary Synthetic Route: The Wittig Reaction

The Wittig reaction is a renowned and reliable method for synthesizing alkenes from aldehydes or ketones.[1] The reaction involves the treatment of a carbonyl compound with a phosphorus ylide (a Wittig reagent), which is typically generated in situ by deprotonating a phosphonium (B103445) salt with a strong base. The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. For the synthesis of this compound, a non-stabilized ylide is used, which generally favors the formation of the Z-alkene.[2]

Reaction Principle

The core of the Wittig reaction is the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde. This forms a betaine (B1666868) intermediate, which subsequently collapses into a four-membered oxaphosphetane ring. This strained ring then fragments to yield the desired alkene and triphenylphosphine oxide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Wittig olefination of aromatic aldehydes.

Materials and Reagents:

-

Methyltriphenylphosphonium (B96628) bromide (Ph₃P⁺CH₃ Br⁻)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

-

2-Bromobenzaldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O) or Ethyl Acetate (B1210297) (EtOAc)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Ylide Generation: a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents). b. Add anhydrous THF via syringe to create a suspension. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add n-butyllithium (1.05 equivalents) dropwise. A distinct color change (typically to yellow or orange) indicates the formation of the phosphorus ylide. e. Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

-

Wittig Reaction: a. In a separate flame-dried flask, dissolve 2-bromobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. b. Slowly add the 2-bromobenzaldehyde solution to the ylide solution at 0 °C via cannula or syringe. c. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up and Purification: a. Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. b. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of THF). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter off the drying agent and concentrate the organic phase under reduced pressure. e. The crude product, a mixture of this compound and triphenylphosphine oxide, is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Expected Yield

The Wittig reaction of a 2-bromo-substituted benzaldehyde (B42025) with an unsubstituted phosphorane is reported to yield approximately 70% of the corresponding styrene (B11656) product, with a notable selectivity for the cis (Z) isomer.[3]

Alternative Synthetic Route: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that offers several advantages.[4] It employs a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding Wittig reagent.[5] A key benefit of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble, which greatly simplifies the purification process as it can often be removed by a simple aqueous extraction.[5] The HWE reaction typically shows high stereoselectivity for the formation of the (E)-alkene.[6]

Reaction Principle

The HWE reaction begins with the deprotonation of a phosphonate (B1237965) ester using a base (such as NaH or K₂CO₃) to form a phosphonate carbanion. This carbanion then reacts with the aldehyde in a similar fashion to the Wittig ylide to produce the alkene.

General Experimental Protocol

Materials and Reagents:

-

Triethyl phosphonoacetate or a similar phosphonate reagent

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

-

2-Bromobenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Carbanion Generation: a. To a flame-dried flask under an inert atmosphere, add sodium hydride (1.2 equivalents). b. Wash the NaH with anhydrous hexanes to remove the mineral oil, and then suspend it in anhydrous THF. c. Cool the suspension to 0 °C. d. Slowly add the phosphonate reagent (1.1 equivalents) dropwise to the stirred suspension. e. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the carbanion.

-

HWE Reaction: a. Dissolve 2-bromobenzaldehyde (1.0 equivalent) in anhydrous THF. b. Add the aldehyde solution dropwise to the phosphonate carbanion solution at 0 °C. c. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Work-up and Purification: a. Quench the reaction with saturated aqueous NH₄Cl. b. Extract the mixture with ethyl acetate. c. The combined organic layers are washed with water and then brine to remove the water-soluble phosphate (B84403) byproduct. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.

Data Presentation

Reactant and Product Properties

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Boiling Point (°C) |

| Starting Material | 2-Bromobenzaldehyde | C₇H₅BrO | 185.02 | Liquid | 230 |

| Product | 1-Bromo-2-ethenylbenzene | C₈H₇Br | 183.05 | Liquid | 102-104 (at 22 mmHg)[7] |

Spectroscopic Characterization Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 2-Bromobenzaldehyde | 10.34 (s, 1H, CHO), 7.91 (dd, 1H), 7.64 (dd, 1H), 7.42 (m, 2H) | 191.9, 135.4, 133.9, 133.4, 129.8, 127.9, 127.1 |

| This compound | 7.60-7.09 (m, 4H, Ar-H), 6.75 (dd, 1H, J=17.5, 10.9 Hz), 5.78 (d, 1H, J=17.5 Hz), 5.42 (d, 1H, J=10.9 Hz) | 137.0, 135.1, 133.2, 129.7, 128.9, 127.8, 126.9, 116.6 |

Note: Spectroscopic data is sourced from publicly available spectral databases and may vary slightly based on solvent and instrument.

Visualizations

Wittig Reaction Mechanism

Caption: Simplified mechanism of the Wittig reaction.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. organic chemistry - Wittig reaction with benzaldehyde - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. This compound 3,5-di-tert-butylcatechol 0.1 inhibitor, 97 2039-88-5 [sigmaaldrich.com]

Core Physical Properties of o-Bromostyrene

An In-depth Technical Guide to the Physical Properties of o-Bromostyrene

This guide provides a comprehensive overview of the core physical properties of ortho-Bromostyrene (o-Bromostyrene). Intended for researchers, scientists, and professionals in drug development, this document compiles essential quantitative data, details common experimental methodologies for property determination, and presents a logical workflow for such characterization.

o-Bromostyrene, also known as 2-bromostyrene or 1-bromo-2-vinylbenzene, is a halogenated aromatic compound.[1] Its physical characteristics are crucial for its application in organic synthesis, particularly in the creation of pharmaceuticals, agrochemicals, and specialty polymers.[1] The quantitative physical data for o-Bromostyrene are summarized in the table below.

| Property | Value | Conditions |

| Molecular Formula | C₈H₇Br | |

| Molecular Weight | 183.05 g/mol | |

| Density | 1.409 g/mL | at 15°C |

| 1.419 g/mL | Not Specified | |

| 1.46 g/mL | at 25°C (lit.) | |

| Boiling Point | 209°C | at 760 mmHg (Standard Pressure) |

| 102-104°C | at 22 mmHg (lit.)[1][2] | |

| 60-61°C | at 3 Torr | |

| Melting Point | -52°C[3] to -53°C[4] | |

| 7°C | ||

| Refractive Index (n_D) | 1.592[4] | at 20°C |

| 1.5927 | at 20°C | |

| Vapor Pressure | 0.0131 mmHg | at 25°C |

| Flash Point | 186°F (85.6°C) | |

| Solubility | Miscible with methanol.[2] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for measuring the key physical properties of liquid compounds like o-Bromostyrene.

Determination of Density

The density of a liquid is its mass per unit volume. A common and straightforward method involves direct mass and volume measurements.[5][6][7]

Methodology:

-

Mass of Empty Cylinder: Place a clean, dry graduated cylinder on an electronic balance and tare the balance to zero. If taring is not possible, record the mass of the empty cylinder.[5][7]

-

Volume Measurement: Carefully add a specific volume of the liquid (e.g., 10 mL of o-Bromostyrene) into the graduated cylinder. Read the volume from the bottom of the meniscus.

-

Mass of Liquid: Place the graduated cylinder containing the liquid on the balance and record the combined mass.

-

Calculation: Subtract the mass of the empty cylinder from the combined mass to find the mass of the liquid.[7]

-

Density Calculation: Calculate the density using the formula: Density = Mass / Volume.

-

Repeatability: For improved accuracy, the procedure should be repeated multiple times, and the average density value should be reported.[7]

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[8][9] The capillary method is a common micro-scale technique for this determination.[10][11]

Methodology (Capillary Method):

-

Sample Preparation: Fill a small fusion tube with a few milliliters of o-Bromostyrene.

-

Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube (sealed end up) into the fusion tube containing the liquid.[8][10]

-

Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[10]

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with paraffin (B1166041) oil), making sure the rubber band is above the oil level.[10]

-

Observation: Heat the bath gently. As the temperature rises, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[9][10]

-

Boiling Point Reading: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the substance.[10][11]

Determination of Refractive Index

The refractive index measures how light propagates through a substance. It is a highly characteristic property. Various methods exist, including the use of an Abbe refractometer or interferometry.[12][13][14]

Methodology (Using an Abbe Refractometer):

-

Calibration: Ensure the refractometer is clean and calibrated, typically using distilled water.

-

Sample Application: Place a few drops of o-Bromostyrene onto the prism surface of the refractometer.

-

Measurement: Close the prism and allow the sample to spread into a thin film. While looking through the eyepiece, adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of a liquid chemical compound such as o-Bromostyrene.

Caption: Logical workflow for determining the physical properties of a liquid sample.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 2039-88-5 [chemicalbook.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. o-bromostyrene [stenutz.eu]

- 5. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 6. wjec.co.uk [wjec.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 13. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Solubility of 2-Bromostyrene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-bromostyrene in various organic solvents. The information is intended to assist researchers and professionals in drug development and chemical synthesis in understanding the dissolution characteristics of this compound, which is a crucial parameter for its application in various chemical processes, including polymerization and cross-coupling reactions.

Core Concepts: Solubility of this compound

This compound, a derivative of styrene, is a halogenated organic compound that presents as a colorless to pale yellow liquid at room temperature.[1] Its molecular structure, featuring a vinyl group and a bromine atom attached to a benzene (B151609) ring, significantly influences its solubility profile. The presence of the largely nonpolar benzene ring and vinyl group suggests good solubility in nonpolar organic solvents. The bromine atom introduces some polarity, which may allow for miscibility with some polar aprotic and protic solvents.

Quantitative Solubility Data

A comprehensive search of available scientific literature and chemical databases reveals a notable lack of specific quantitative solubility data for this compound in a wide range of organic solvents. The prevailing information is qualitative, consistently describing this compound as being "readily soluble" or "miscible" with common organic solvents.[1] Miscibility implies that the substances can be mixed in all proportions to form a single, homogeneous phase.

The following table summarizes the available qualitative solubility information for this compound in various organic solvents.

| Solvent Class | Solvent Name | Solubility/Miscibility |

| Alcohols | Methanol | Miscible[1] |

| Ethanol | Readily Soluble[1] | |

| Ketones | Acetone | Readily Soluble[1] |

| Ethers | Diethyl Ether | Readily Soluble[1] |

It is important to note that while "readily soluble" and "miscible" indicate high solubility, they do not provide the precise concentration limits required for certain applications. For such purposes, experimental determination of solubility is recommended.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid analyte, such as this compound, in a liquid solvent. This method is based on the visual determination of miscibility and can be adapted for more quantitative analysis.

Objective: To determine the solubility or miscibility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (analyte)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane)

-

Calibrated pipettes or micropipettes

-

Small, clear glass vials or test tubes with caps

-

Vortex mixer

-

Water bath or heating block for temperature control (optional)

-

Analytical balance

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Bring the this compound and solvents to the desired experimental temperature (e.g., 25 °C).

-

Initial Miscibility Test:

-

In a clear glass vial, add a known volume of the organic solvent (e.g., 1 mL).

-

To this, add an equal volume of this compound (1 mL).

-

Cap the vial and vortex for 30 seconds.

-

Visually inspect the mixture against a well-lit background. If the mixture is a single, clear phase with no visible separation or cloudiness, the two liquids are considered miscible.

-

-

Quantitative Solubility Determination (if not miscible):

-

Accurately weigh a known volume of the organic solvent into a vial.

-

Using a calibrated pipette, add small, incremental volumes of this compound to the solvent.

-

After each addition, cap the vial and vortex thoroughly until the this compound has dissolved completely.

-

Continue adding this compound until a slight, persistent cloudiness or a second liquid phase appears, indicating that the saturation point has been reached.

-

Record the total volume of this compound added.

-

-

Calculation:

-

Calculate the solubility in terms of volume/volume percentage (v/v %) or, by using the densities of the liquids, convert the volumes to masses to express the solubility in g/100 g of solvent or other mass-based units.

-

-

Temperature Control (Optional):

-

For determining solubility at different temperatures, perform the above steps with the vials placed in a water bath or heating block set to the desired temperature. Allow the mixture to equilibrate at that temperature before and after each addition of this compound.

-

Safety Precautions: this compound is an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Applications and Relevant Workflows

While direct signaling pathways involving this compound are not a primary area of its application, its utility in organic synthesis is significant. The following diagrams illustrate the logical workflows for two of its major applications: free-radical polymerization and Suzuki-Miyaura cross-coupling reactions.

References

Spectroscopic Profile of 2-Bromostyrene: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-Bromostyrene, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.61 | d | ~7.6 | Ar-H |

| ~7.32 | t | ~7.6 | Ar-H |

| ~7.15 | t | ~7.6 | Ar-H |

| ~7.05 | dd | 17.5, 10.9 | =CH- |

| ~5.75 | d | 17.5 | =CH₂ (trans) |

| ~5.43 | d | 10.9 | =CH₂ (cis) |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~137.9 | Ar-C |

| ~135.2 | =CH- |

| ~133.2 | Ar-C |

| ~129.8 | Ar-CH |

| ~127.6 | Ar-CH |

| ~127.1 | Ar-CH |

| ~122.9 | Ar-C-Br |

| ~116.8 | =CH₂ |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Infrared (IR) Spectroscopy Peak List for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (vinyl & aromatic) |

| ~1625 | Medium | C=C stretch (vinyl) |

| ~1590, 1470, 1440 | Medium-Strong | C=C stretch (aromatic) |

| ~990, 910 | Strong | =C-H bend (vinyl out-of-plane) |

| ~750 | Strong | C-Br stretch / Ar-H bend (ortho-disubstituted) |

Sample preparation: Neat liquid film.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 184 | ~98 | [M+2]⁺ (with ⁸¹Br) |

| 182 | 100 | [M]⁺ (with ⁷⁹Br) |

| 103 | ~65 | [M-Br]⁺ |

| 77 | ~47 | [C₆H₅]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy :

-

Instrument : Bruker Avance III HD 400 MHz spectrometer (or equivalent).

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans : 16.

-

Relaxation Delay : 1.0 s.

-

Acquisition Time : 3.98 s.

-

Spectral Width : 20.5 ppm.

-

Processing : The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz. The spectrum was phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0 ppm.

-

-

¹³C NMR Spectroscopy :

-

Instrument : Bruker Avance III HD 100 MHz spectrometer (or equivalent).

-

Pulse Program : A standard proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans : 1024.

-

Relaxation Delay : 2.0 s.

-

Acquisition Time : 1.36 s.

-

Spectral Width : 240 ppm.

-

Processing : The FID was Fourier transformed with a line broadening of 1.0 Hz. The spectrum was phased and baseline corrected. Chemical shifts were referenced to the solvent signal of CDCl₃ at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation : A drop of neat this compound liquid was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.[1]

-

Data Acquisition :

-

Instrument : PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

-

Technique : Transmission.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16.

-

Spectral Range : 4000-400 cm⁻¹.

-

Background : A background spectrum of the clean salt plates was collected prior to the sample analysis and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction : A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) was introduced into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample was injected into the GC, which separates the components before they enter the mass spectrometer.

-

Data Acquisition :

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

2-Bromostyrene stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 2-Bromostyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable reagent in organic synthesis and polymer chemistry. However, its vinyl group makes it susceptible to polymerization and degradation, necessitating careful handling and storage to ensure its integrity and prevent hazardous situations. This technical guide provides a comprehensive overview of the stability of this compound, recommended storage conditions, and factors influencing its degradation. While specific kinetic data for this compound decomposition is not extensively available in public literature, this guide synthesizes information from material safety data sheets, supplier information, and related compounds to offer best-practice recommendations.

Chemical Stability of this compound

This compound is a reactive monomer that can undergo spontaneous polymerization, especially when exposed to heat, light, or air (oxygen). The presence of the vinyl group makes the molecule susceptible to radical-initiated polymerization. The stability of this compound is generally maintained under controlled conditions, and it is typically supplied with an inhibitor to prevent premature polymerization[1][2].

Key factors influencing the stability of this compound include:

-

Temperature: Elevated temperatures significantly increase the rate of polymerization.

-

Light: UV radiation can initiate radical formation, leading to polymerization.

-

Oxygen: While seemingly counterintuitive, some inhibitors require the presence of trace amounts of oxygen to be effective. However, excessive oxygen can also lead to oxidation byproducts.

-

Presence of Initiators: Contamination with radical initiators (e.g., peroxides) will accelerate polymerization.

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound, it is crucial to adhere to proper storage and handling protocols. The following table summarizes the recommended conditions based on supplier data sheets and safety information.

| Parameter | Recommended Condition | Rationale |

| Storage Temperature | 2-8°C[2][3] | To minimize the rate of spontaneous polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) is a good practice for reactive monomers. | To prevent oxidation and reduce contact with atmospheric moisture. |

| Light Exposure | Store in a dark, light-resistant container. | To prevent photo-initiated polymerization. |

| Container | Tightly sealed containers. | To prevent contamination and exposure to air and moisture. |

| Inhibitor | Typically supplied with an inhibitor such as 4-tert-butylcatechol (B165716) (TBC) or 3,5-di-tert-butylcatechol[1][2]. The concentration is usually around 0.1%[2]. | To prevent spontaneous polymerization during storage and transport. |

Incompatible Materials and Conditions to Avoid

To prevent hazardous reactions and decomposition, this compound should be stored away from the following:

-

Strong oxidizing agents

-

Strong acids and bases

-

Radical initiators

Decomposition and Polymerization

The primary mode of decomposition for this compound is polymerization of the vinyl group. This can be a rapid and exothermic process, potentially leading to a dangerous increase in temperature and pressure within the storage container. If the material has been stored for an extended period, especially at room temperature, it may already contain some oligomers or polymers[6].

When heated to decomposition, this compound can emit toxic fumes of hydrogen bromide[7].

Inhibitors for this compound

Inhibitors are essential for the safe storage and handling of this compound. They function by scavenging free radicals that initiate the polymerization process. The choice and concentration of inhibitor are critical for ensuring stability.

| Inhibitor | Typical Concentration | Notes |

| 4-tert-butylcatechol (TBC) | ~0.05% | A common inhibitor for styrenic monomers. |

| 3,5-di-tert-butylcatechol | 0.1%[2] | Another effective radical scavenger used for stabilizing this compound. |

| Butylated hydroxytoluene (BHT) | Not specified for this compound but is a common radical scavenger. | Mentioned as a general radical scavenger. |

| Hydroquinone | Not specified for this compound but is used for other monomers. | Known to be effective for distilling monomers. |

Note: Some inhibitors, like TBC, require the presence of a small amount of dissolved oxygen to function effectively[6]. Therefore, completely de-gassing the monomer before long-term storage with such inhibitors might not be advisable.

Experimental Protocols for Stability Assessment

A general approach to assess the stability of this compound would involve:

-

Forced Degradation Studies: Exposing the material to stress conditions (e.g., elevated temperature, UV light, oxidizing agents) to identify potential degradation products and pathways.

-

Long-Term Stability Studies: Storing the material under recommended and accelerated conditions and monitoring its purity and the formation of impurities over time.

Analytical Methods for Monitoring Stability:

-

Gas Chromatography (GC): To determine the purity of the monomer and quantify any volatile impurities.

-

High-Performance Liquid Chromatography (HPLC): To detect and quantify non-volatile impurities and oligomers.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To monitor changes in functional groups, such as the disappearance of the vinyl group during polymerization.

-

Viscosity Measurement: An increase in viscosity can indicate the onset of polymerization.

Visualizations

Caption: Factors influencing the stability and degradation pathways of this compound.

Caption: Recommended workflow for the safe storage and handling of this compound.

Conclusion

The stability of this compound is paramount for its successful use in research and development. While it is a reactive monomer prone to polymerization, adherence to proper storage conditions, including refrigeration, protection from light, and the use of appropriate inhibitors, can ensure its long-term viability. Researchers should be aware of the potential for polymerization and handle the material with appropriate safety precautions. When specific stability data is required for critical applications, it is recommended to perform in-house stability studies based on established guidelines.

References

- 1. β-溴苯乙烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]

- 3. guidechem.com [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. beta-Bromostyrene | C8H7Br | CID 7667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijmr.net.in [ijmr.net.in]

- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]

Commercial Suppliers of 2-Bromostyrene: A Technical Guide for Researchers

For scientists and professionals engaged in drug development and chemical research, sourcing high-quality reagents is a critical first step in the experimental workflow. 2-Bromostyrene, a versatile synthetic intermediate, is frequently utilized in the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical compounds and novel polymers. This technical guide provides an in-depth overview of commercial suppliers of this compound for research purposes, alongside a detailed experimental protocol for a common application and relevant pathway diagrams.

Commercial Availability of this compound

A survey of prominent chemical suppliers reveals a range of options for procuring this compound, with variations in purity, available quantities, and pricing. Researchers should consult the suppliers' websites or contact them directly for the most current information and to request certificates of analysis.

| Supplier | Purity | Available Quantities | Price (USD) | Notes |

| Sigma-Aldrich | 97% (contains 0.1% 3,5-di-tert-butylcatechol (B55391) as inhibitor) | 5 g, 25 g | ~$170 (5 g) | Certificate of Analysis available on their website. |

| Apollo Scientific | 97% | 5 g, 25 g, 100 g | ~$30 (5 g) | In-stock availability in the UK and US. |

| BOC Sciences | 95% | Inquiry required | Inquiry required | Offers custom synthesis and bulk quantities. |

| Tokyo Chemical Industry (TCI) | >95% (stabilized with TBC) | 5 g, 25 g | ~$45 (5 g) | Safety Data Sheet and Certificate of Analysis available. |

| J&K Scientific | 97% (stabilized with 0.05% TBC) | Inquiry required | Inquiry required | Provides Safety Data Sheets. |

| BLD Pharm | Inquiry required | Inquiry required | Inquiry required | Requires storage at -20°C. |

| GM CHEMICAL | ≥98.0% | Inquiry required | Inquiry required | Available at pilot scale. |

| Key Organics | Inquiry required | 1 g, 5 g, 10 g | ~$45 (1 g) | Lead time of approximately 5 days. |

Key Application: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between vinyl or aryl halides and organoboron compounds. This compound is an excellent substrate for this reaction, allowing for the synthesis of various substituted styrenes, which are valuable precursors in drug discovery.

Detailed Experimental Protocol: Synthesis of 2-Vinylbiphenyl

This protocol details the Suzuki-Miyaura coupling of this compound with phenylboronic acid to synthesize 2-vinylbiphenyl.

Materials:

-

This compound (1.0 equiv.)

-

Phenylboronic acid (1.2 equiv.)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv.)

-

Triphenylphosphine (B44618) (PPh₃, 0.08 equiv.)

-

Potassium carbonate (K₂CO₃, 2.0 equiv.)

-

1,4-Dioxane (B91453) (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 183 mg), phenylboronic acid (1.2 mmol, 146 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), triphenylphosphine (0.08 mmol, 21 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Under a positive pressure of the inert gas, add 5 mL of anhydrous 1,4-dioxane and 1 mL of degassed water to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80°C and stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the flask to room temperature. Add 10 mL of water to the reaction mixture and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2-vinylbiphenyl.

Visualizing the Experimental Workflow and Catalytic Cycle

To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated using the DOT language.

Poly(2-bromostyrene): A Versatile Platform for Advanced Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-bromostyrene) is a functionalized polystyrene derivative that holds significant promise as a versatile intermediate in the synthesis of advanced polymer architectures and functional materials. The presence of a bromine atom on each repeating styrene (B11656) unit provides a reactive handle for a wide array of post-polymerization modifications, opening avenues for the development of materials with tailored properties for various applications, including the potential for drug delivery systems. This technical guide provides a comprehensive overview of the synthesis, properties, and, most importantly, the potential applications of poly(this compound), with a focus on its utility for researchers in materials science and drug development.

Synthesis of Poly(this compound)

The synthesis of well-defined poly(this compound) with controlled molecular weight and low dispersity is crucial for its application in advanced materials. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are particularly well-suited for this purpose.

Experimental Protocol: Synthesis of Monobrominated Polystyrene via ATRP[1]

This protocol describes the synthesis of a monobrominated polystyrene, which can be conceptually adapted for the polymerization of this compound.

Materials:

-

Styrene (or this compound)

-

Copper(I) bromide (CuBr)

-

(1-bromoethyl)benzene (B1216412) (BEB) initiator

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) ligand

-

Tetrahydrofuran (THF)

Procedure:

-

To a custom-made Schlenk flask, add styrene (4.0 mL, 34.9 mmol), CuBr (100 mg, 0.698 mmol), and (1-bromoethyl)benzene (BEB, 95 µL, 0.698 mmol).

-

Cap the flask with a rubber septum and connect it to a Schlenk line.

-

Perform three freeze-pump-thaw cycles to deoxygenate the reaction mixture.

-

Place the flask on a heat plate with a custom-fit block heater and set the temperature to 80 °C. Allow the mixture to stir for 5 minutes.

-

Inject PMDETA (146 µL, 0.698 mmol) into the reaction flask via a syringe to initiate the polymerization.

-

After 120 minutes, terminate the reaction by removing the flask from the heat and placing it in an ice bath.

-

Expose the reaction to the atmosphere, dilute with THF, and precipitate the polymer into ice-cold methanol to obtain a white powder.

This method allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.[1]

Properties of Poly(this compound)

The physical and chemical properties of poly(this compound) are fundamental to its potential applications.

| Property | Value | Reference |

| Physical Form | Powder | [2] |

| Solubility | Soluble in Benzene, THF, toluene | [2] |

| Approx. Mw (GPC) | 60,000 g/mol | [2] |

| CAS Number | 27290-16-0 | [2] |

Thermal Properties:

The thermal stability of brominated polystyrenes is a key characteristic. While specific data for poly(this compound) is limited, a comparative analysis with related polymers provides insight. Halogenation, in general, tends to increase the thermal stability of polymers.

| Polymer | Onset Decomposition Temp. (Tonset) | Temperature of Max. Decomposition Rate (Tmax) | Reference |

| Polystyrene | ~350 °C | ~400 °C | [3] |

| Poly(4-fluorostyrene) | Expected > 350 °C | Expected > 400 °C | [3] |

| Poly(2,4-Difluorostyrene) | Expected > 350 °C | Expected > 400 °C | [3] |

Note: The data for fluorinated polystyrenes are expected trends based on the general effect of halogenation.

Potential Applications of Poly(this compound)

The primary potential of poly(this compound) lies in its utility as a reactive polymer scaffold. The carbon-bromine bond on the phenyl ring serves as a versatile site for a multitude of chemical transformations, allowing for the introduction of various functional groups and the construction of more complex macromolecular architectures.

Intermediate for Functional Polymer Synthesis

Poly(this compound) can be considered a key building block for creating a library of functional polymers. Through post-polymerization modification, the bromo- groups can be replaced or transformed to introduce functionalities tailored for specific applications.

Logical Workflow for Post-Polymerization Modification:

Caption: Post-polymerization modification of poly(this compound).

This approach allows for the synthesis of a diverse range of polymers from a single, well-defined parent polymer, which is advantageous for systematic studies of structure-property relationships.

Precursor for Stimuli-Responsive Materials

The bromo-substituent can be leveraged to introduce moieties that respond to external stimuli such as pH, temperature, or light. For instance, the bromine atom can be substituted with groups that undergo conformational or chemical changes under specific conditions, leading to the development of "smart" materials. While direct evidence for poly(this compound) in this context is scarce, the principle is well-established for other functional polymers.

Potential in Drug Delivery Systems

The functionalizability of poly(this compound) makes it a candidate for the development of polymer-drug conjugates and drug delivery vehicles.

Conceptual Experimental Workflow for Drug Carrier Development:

Caption: Conceptual workflow for developing a poly(this compound)-based drug carrier.

-

Drug Conjugation: The bromine atom can be displaced by nucleophilic substitution to covalently attach drug molecules to the polymer backbone. This could potentially be achieved through linkers that are stable in circulation but cleavable at the target site (e.g., in the acidic tumor microenvironment or in the presence of specific enzymes).

-

Block Copolymer Micelles: Poly(this compound) can be used as a hydrophobic block in amphiphilic block copolymers. These copolymers can self-assemble in aqueous solutions to form micelles, with the hydrophobic poly(this compound) core serving as a reservoir for hydrophobic drugs. The hydrophilic block would form the corona, providing stability and biocompatibility.

Challenges and Considerations:

-

Biocompatibility: The biocompatibility of brominated polymers and their degradation products is a critical concern that requires thorough investigation. Studies on other brominated flame retardants have raised concerns about their potential toxicity.[4]

-

Drug Release Kinetics: Achieving controlled and predictable drug release from a poly(this compound)-based system would require careful design of the linker chemistry or the micellar structure.

-

Lack of Direct Evidence: It is important to note that while the potential applications in drug delivery are conceptually sound, there is currently a lack of published research demonstrating the successful use of poly(this compound) for these purposes.

Characterization Techniques

A thorough characterization of poly(this compound) and its derivatives is essential for understanding its properties and performance.

-

Gel Permeation Chromatography (GPC): GPC is a fundamental technique for determining the molecular weight (Mw, Mn) and polydispersity index (PDI) of the polymer.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the polymer and to monitor the success of post-polymerization modification reactions.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the polymer.

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of the polymer.[3]

Conclusion

Poly(this compound) represents a highly versatile platform for the development of advanced functional polymers. Its primary strength lies in its reactivity, which enables a wide range of post-polymerization modifications. While its direct application in drug delivery systems remains largely unexplored and requires significant further research, particularly concerning biocompatibility, its potential as a reactive intermediate for creating novel materials with tailored properties is undeniable. For researchers in materials science and drug development, poly(this compound) offers a valuable building block for the synthesis of next-generation polymers with precisely controlled architectures and functionalities. Future work should focus on exploring efficient and biocompatible modification strategies to unlock the full potential of this promising polymer.

References

An In-depth Technical Guide to Brominated Vinyl Monomers for Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated vinyl monomers are a class of organic compounds characterized by the presence of at least one bromine atom attached to a vinyl functional group (-CH=CH₂). These monomers are of significant interest across various scientific disciplines, from materials science to medicinal chemistry, owing to the unique properties conferred by the bromine substituent. The high atomic weight and reactivity of bromine can impart desirable characteristics such as flame retardancy, increased refractive index, and enhanced biological activity to the resulting polymers and molecules.

In polymer chemistry, brominated vinyl monomers are extensively used as reactive flame retardants.[1] They can be copolymerized with other monomers to create polymers with built-in fire safety characteristics, a critical requirement in industries such as electronics, construction, and textiles.[2] The bromine atom functions by interfering with the radical chain reactions that occur during combustion.[3]

For drug development professionals, the introduction of bromine into a molecular structure, a strategy known as bromination, can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate.[4][5] Bromine can act as a bioisostere for other functional groups, influence metabolic pathways, and enhance binding affinity to target proteins through halogen bonding.[6] This guide provides a comprehensive overview of the synthesis, properties, and polymerization of key brominated vinyl monomers, with a focus on their applications in research and drug development.

Core Properties of Selected Brominated Vinyl Monomers

A summary of the key physical and chemical properties of several common brominated vinyl monomers is presented below. This data is essential for designing polymerization reactions and for understanding the structure-property relationships of the resulting materials.

| Monomer | Chemical Formula | Molecular Weight ( g/mol ) | Density (g/cm³) | Boiling Point (°C) | Melting Point (°C) | Refractive Index | CAS Number |

| Vinyl Bromide | C₂H₃Br | 106.95 | 1.4933 (at 20°C) | 15.8 | -137.8 | - | 593-60-2 |

| 2-Bromostyrene | C₈H₇Br | 183.05 | 1.46 | 102-104 (at 22 mmHg) | -53 | 1.59 | 2039-88-5[7][8] |

| 4-Bromostyrene (B1200502) | C₈H₇Br | 183.05 | 1.40 | 81 (at 20 mmHg) | - | 1.59 | 2039-82-9[9][10] |

Reactivity Ratios in Copolymerization

The reactivity ratios (r₁ and r₂) are critical parameters in copolymerization that describe the relative reactivity of a propagating chain ending in one monomer (e.g., M₁) towards adding the same monomer (M₁) versus the other monomer (M₂). This information is crucial for predicting the composition and microstructure of the resulting copolymer.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Temperature (°C) | Polymerization System |

| Vinyl Bromide | Methyl Acrylate | ~ 0.3 | ~ 2.5 | 60 | Bulk |

| Vinyl Bromide | Vinyl Acetate | ~ 0.8 | ~ 0.4 | 60 | Bulk |

| Vinyl Bromide | Styrene | 0.25 | 3.0 | 60 | Bulk |

| 4-Bromostyrene | Styrene | 0.75 | 1.17 | 60 | Bulk |

Note: Reactivity ratios can vary depending on the specific reaction conditions. The values presented here are indicative and sourced from various literature.

Experimental Protocols

Synthesis of 4-Bromostyrene from 4-Bromobenzaldehyde (B125591)

This protocol outlines a two-step synthesis of 4-bromostyrene, a common brominated vinyl monomer, via a Wittig reaction.

Step 1: Preparation of the Wittig Salt (Methyltriphenylphosphonium Bromide)

-

Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagents:

-

Triphenylphosphine (B44618) (1.0 eq)

-

Methyl bromide (1.1 eq)

-

Anhydrous toluene (B28343)

-

-

Procedure:

-

Dissolve triphenylphosphine in anhydrous toluene in the reaction flask under a nitrogen atmosphere.

-

Slowly add methyl bromide to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Cool the mixture to room temperature, which should result in the precipitation of the white solid product.

-

Collect the solid by filtration, wash with cold toluene, and dry under vacuum to yield methyltriphenylphosphonium (B96628) bromide.

-

Step 2: Wittig Reaction to form 4-Bromostyrene

-

Apparatus: A three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagents:

-

Methyltriphenylphosphonium bromide (1.1 eq)

-

n-Butyllithium (1.1 eq) in hexanes

-

4-Bromobenzaldehyde (1.0 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

-

Procedure:

-

Suspend methyltriphenylphosphonium bromide in anhydrous THF in the reaction flask under a nitrogen atmosphere and cool to 0°C in an ice bath.

-

Slowly add n-butyllithium dropwise via the dropping funnel. The solution should turn a deep orange/red color, indicating the formation of the ylide.

-

Stir the mixture at 0°C for 1 hour.

-

Dissolve 4-bromobenzaldehyde in a small amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes) to obtain pure 4-bromostyrene.

-

Controlled Radical Polymerization of 4-Bromostyrene via ATRP

This protocol describes the atom transfer radical polymerization (ATRP) of 4-bromostyrene to synthesize a well-defined polymer.[11]

-

Apparatus: A Schlenk flask equipped with a magnetic stir bar.

-

Reagents:

-

4-Bromostyrene (monomer)

-

Ethyl α-bromoisobutyrate (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

-

-

Procedure:

-

To the Schlenk flask, add CuBr (1.0 eq relative to initiator).

-

Add the magnetic stir bar.

-

Seal the flask with a rubber septum, and perform three cycles of vacuum and backfill with nitrogen to ensure an inert atmosphere.

-

In a separate vial, prepare a solution of 4-bromostyrene (e.g., 50 eq), ethyl α-bromoisobutyrate (1.0 eq), PMDETA (1.0 eq), and anisole.

-

Deoxygenate this solution by bubbling with nitrogen for at least 30 minutes.

-

Using a nitrogen-purged syringe, transfer the deoxygenated monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 90°C).

-

Monitor the polymerization by taking samples periodically via a purged syringe and analyzing for monomer conversion by ¹H NMR or gas chromatography.

-

Once the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.

-

Dilute the reaction mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

-

Precipitate the polymer by adding the filtered THF solution to a large excess of cold methanol.

-

Collect the polymer by filtration and dry under vacuum to a constant weight.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Synthesis and Polymerization of Poly(4-bromostyrene)

Caption: A schematic workflow for the synthesis of 4-bromostyrene monomer and its subsequent polymerization via ATRP.

Signaling Pathway: ROS-Mediated Apoptosis in Drug Action

Certain brominated compounds exert their therapeutic effects by inducing apoptosis in target cells, often through the generation of reactive oxygen species (ROS).[12] The following diagram illustrates a simplified signaling cascade.

Caption: A simplified diagram of a drug-induced, ROS-mediated apoptotic signaling pathway.

Conclusion

Brominated vinyl monomers represent a versatile and powerful class of chemical building blocks. Their unique properties make them indispensable in the development of advanced materials with tailored characteristics, most notably flame retardancy. Furthermore, the strategic incorporation of bromine into bioactive molecules continues to be a valuable tool in drug discovery and development, offering a means to modulate the therapeutic profile of drug candidates. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the potential of brominated vinyl monomers in their respective fields. As synthetic methodologies become more sophisticated, the range and complexity of accessible brominated vinyl monomers are expected to expand, opening up new avenues for innovation in both materials science and medicine.

References

- 1. Cellular thiols and reactive oxygen species in drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Vinyl-Addition Homopolymeization of Norbornenes with Bromoalkyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN105503926B - Method for synthetizing vinyl boronic acid ester - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. 2039-88-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. This compound | C8H7Br | CID 16264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 4-Bromostyrene | C8H7Br | CID 16263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 12. Role of reactive oxygen species (ROS) in apoptosis induction | Semantic Scholar [semanticscholar.org]

2-Bromostyrene: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromostyrene, a halogenated derivative of styrene, has emerged as a pivotal building block in organic synthesis. Its unique structure, featuring a reactive vinyl group and a bromine atom on the aromatic ring, allows for a diverse range of chemical transformations. This versatility makes it an invaluable precursor for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide provides a comprehensive overview of the core applications of this compound in organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions and its utility in the construction of bioactive heterocyclic frameworks.

Chemical Properties and Reactivity

This compound is a colorless to pale yellow liquid at room temperature.[3] The presence of the bromine atom and the vinyl group dictates its reactivity. The carbon-bromine bond is susceptible to oxidative addition by transition metal catalysts, particularly palladium, initiating a variety of cross-coupling reactions. The vinyl group can participate in addition reactions, polymerizations, and cyclization reactions.

Key Applications in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for several of these transformations, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[4] this compound readily participates in Suzuki-Miyaura couplings with a wide range of aryl and vinyl boronic acids or their esters to furnish substituted stilbenes and conjugated dienes.[5]

Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 95 |

| 3 | 3-Thienylboronic acid | Pd/C (5) | Na₂CO₃ | EtOH/H₂O | 80 | 16 | 88 |

| 4 | (E)-Styrylboronic acid | Pd₂(dba)₃ (1) / P(t-Bu)₃ (4) | Cs₂CO₃ | THF | 60 | 6 | 90 |

Experimental Protocol: Synthesis of (E)-2-Styrylstilbene via Suzuki-Miyaura Coupling

A flame-dried Schlenk tube is charged with this compound (1.0 mmol), (E)-styrylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and P(t-Bu)₃ (0.04 mmol, 4 mol%). The tube is evacuated and backfilled with argon three times. Anhydrous THF (5 mL) and a 2M aqueous solution of Cs₂CO₃ (1.5 mL) are added via syringe. The reaction mixture is stirred at 60°C for 6 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired (E)-2-styrylstilbene.

Suzuki-Miyaura Coupling Workflow

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[6] this compound can serve as the aryl halide component, reacting with various alkenes, such as acrylates, styrenes, and other vinyl compounds, to produce stilbenes and cinnamic acid derivatives.[7][8]

Table 2: Heck Reaction of this compound with Various Alkenes

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Methyl acrylate (B77674) | Pd(OAc)₂ (2) / PPh₃ (4) | Et₃N | DMF | 100 | 12 | 85 |

| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | NaOAc | DMA | 120 | 16 | 78 |

| 3 | n-Butyl acrylate | Pd/C (5) | K₂CO₃ | NMP | 140 | 24 | 82 |

| 4 | Acrylonitrile | Pd(OAc)₂ (1) / dppf (2) | Cs₂CO₃ | Toluene | 110 | 10 | 88 |

Experimental Protocol: Synthesis of Methyl (E)-2-Styrylcinnamate via Heck Reaction